5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Introduction of the methoxyphenyl and propenylidene groups can be done through nucleophilic substitution reactions.
Thiol Group Introduction: The thiol group can be introduced using thiolation reactions with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.
Biology
In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with broad biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The unique combination of methoxyphenyl and propenylidene groups in 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N4O2S/c1-24-16-11-9-15(10-12-16)18-21-22-19(26)23(18)20-13-5-7-14-6-3-4-8-17(14)25-2/h3-13H,1-2H3,(H,22,26)/b7-5+,20-13+ |
InChI Key |
HBRXRORBHIQJBC-AMYLNKINSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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